Famitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYKDOLBLYGRB-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945380-27-8, 1044040-56-3 | |
| Record name | Famitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famitinib, (Z) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11741 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FAMITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Famitinib
Broad Spectrum Kinase Inhibition Profile
Famitinib (B1672043) is characterized by its capacity to bind to and inhibit a range of receptor tyrosine kinases (RTKs). This broad-spectrum activity allows it to interfere with multiple signaling pathways that are critical for tumor progression, including angiogenesis (the formation of new blood vessels), cell proliferation, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Stem Cell Factor Receptor (c-Kit), FMS-like Tyrosine Kinases (Flt-1/Flt-3), the Proto-Oncogene Tyrosine-Protein Kinase Receptor (RET), and the TAM family of kinases.
This compound demonstrates potent inhibitory activity against VEGFR subtypes, which are central to the process of angiogenesis. By blocking these receptors, this compound can effectively cut off the blood supply that tumors need to grow and metastasize. Research has shown that this compound inhibits VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 4.7 nM. medchemexpress.comnih.gov The compound also exhibits high inhibitory activity against VEGFR3. bmj.comnih.gov While specific IC50 values for VEGFR-1 are not consistently reported in publicly available literature, this compound is recognized as an inhibitor of this receptor subtype as well. veeva.com
PDGFRs are involved in cell growth, proliferation, and survival. Their aberrant activation is a known driver in various cancers. This compound effectively inhibits both PDGFR alpha (PDGFRα) and PDGFR beta (PDGFRβ). The reported IC50 value for this compound against PDGFRβ is 6.6 nM. medchemexpress.comnih.gov
The c-Kit receptor is another crucial target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST) and some leukemias. This compound is a potent inhibitor of c-Kit, with a reported IC50 value of 2.3 nM. medchemexpress.comnih.gov This inhibition disrupts the signaling pathways that promote the survival and proliferation of cancer cells dependent on c-Kit activation.
This compound's inhibitory spectrum includes FMS-like tyrosine kinases, specifically Flt-1 (also known as VEGFR-1) and Flt-3. bmj.comnih.govveeva.com Flt-3 mutations are particularly common in acute myeloid leukemia (AML), making it a key therapeutic target. This compound's ability to inhibit Flt-3 contributes to its potential efficacy in treating such hematological malignancies.
The RET proto-oncogene is implicated in the development of certain types of thyroid cancer and non-small cell lung cancer. This compound has been shown to possess high inhibitory activity against the RET receptor, thereby interfering with the downstream signaling pathways that drive tumorigenesis in RET-driven cancers. bmj.comnih.gov
The TAM (Tyro3, AXL, MER) family of receptor tyrosine kinases plays a role in regulating the immune response and promoting cancer cell survival and metastasis. This compound also demonstrates high inhibitory activity against AXL and MER, suggesting a potential role in overcoming drug resistance and modulating the tumor microenvironment. bmj.comnih.gov
Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| c-Kit | 2.3 medchemexpress.comnih.gov |
| VEGFR-2 | 4.7 medchemexpress.comnih.gov |
| PDGFRβ | 6.6 medchemexpress.comnih.gov |
| PDGFRα | 6.6 |
| VEGFR3 | High Inhibition bmj.comnih.gov |
| Flt-1/Flt-3 | High Inhibition bmj.comnih.govveeva.com |
| RET | High Inhibition bmj.comnih.gov |
| AXL | High Inhibition bmj.comnih.gov |
| MER | High Inhibition bmj.comnih.gov |
| VEGFR-1 | Inhibitor veeva.com |
Modulation of Downstream Signaling Pathways
This compound, a multi-targeted tyrosine kinase inhibitor, exerts its anti-tumor effects by intercepting key signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. patsnap.comcancer.govnih.gov As an inhibitor of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit, this compound's mechanism of action extends to the modulation of various downstream signaling pathways. patsnap.comcancer.gov The inhibition of these primary targets leads to a cascade of effects on intracellular signaling networks that are fundamental to tumor progression.
Inhibition of AKT Phosphorylation
The PI3K/AKT signaling pathway is a critical mediator of cell survival and proliferation. While direct, single-agent studies detailing this compound's impact on AKT phosphorylation are not extensively available, evidence from combination therapy studies provides insight into its potential role. In a study involving non-small cell lung cancer (NSCLC) cells, the combination of this compound with the third-generation EGFR inhibitor HS-10296 resulted in a synergistic inhibition of AKT phosphorylation. Although this compound alone did not show a significant effect on AKT phosphorylation in the specific cell lines tested (NCI-H1975 and PC-9), it substantially enhanced the inhibitory effect of HS-10296. This suggests that while this compound's primary targets may not directly lead to a universal inhibition of AKT phosphorylation across all cancer types, it can contribute to the downregulation of this crucial survival pathway in certain contexts, possibly through the inhibition of an unidentified tyrosine kinase that influences AKT activation.
Inhibition of ERK Phosphorylation
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another central signaling route that governs cell proliferation, differentiation, and survival. Similar to its effect on AKT, this compound has demonstrated a significant impact on ERK phosphorylation, particularly in combination with other targeted agents. In the same study on NSCLC cells, while this compound alone did not inhibit ERK phosphorylation, it markedly potentiated the inhibitory effect of HS-10296 on this signaling molecule. This synergistic effect was observed in both NCI-H1975 and PC-9 cancer cell lines. The enhanced inhibition of both AKT and ERK phosphorylation by the combination treatment suggests a multi-pronged attack on key cancer signaling networks. The potentiation of ERK inhibition by this compound points towards its ability to interfere with signaling nodes that are critical for the activation of the MAPK cascade.
Impact on PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell growth, proliferation, and survival. nih.gov The activation of this pathway can be triggered by the receptor tyrosine kinases that this compound targets. Logically, by inhibiting upstream RTKs like VEGFR and PDGFR, this compound would be expected to downregulate the PI3K/mTOR signaling cascade. One study noted that a potential mechanism for radioresistance in cancer could involve the activation of the PI3K/Akt/mTOR pathway. nih.gov While direct experimental evidence detailing the specific effects of this compound as a single agent on the various components of the PI3K/mTOR pathway is not extensively documented in the provided search results, its established role as an RTK inhibitor strongly implies an indirect inhibitory influence on this critical pro-survival pathway.
Effects on RAS/MAPK Pathway
Interference with JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway has been implicated in various malignancies. While this compound is known to inhibit a range of tyrosine kinases, there is currently a lack of specific research findings that directly link this compound to the modulation of the JAK/STAT signaling pathway. The existing literature on this compound's mechanism of action does not highlight the JAK/STAT pathway as a primary or secondary target. Therefore, any potential interference of this compound with this pathway remains to be elucidated through further investigation.
Influence on SRC Pathway
The SRC family of non-receptor tyrosine kinases plays a significant role in regulating various cellular processes, including cell adhesion, growth, migration, and differentiation. nih.gov Aberrant SRC activation is a common feature in many cancers and is often associated with metastatic progression. nih.gov While this compound's primary targets are receptor tyrosine kinases, the intricate crosstalk between different signaling pathways in cancer cells means that an influence on the SRC pathway cannot be entirely ruled out. However, based on the available scientific literature, there is no direct evidence to suggest that this compound significantly modulates the SRC signaling pathway. Further research is required to determine if any of this compound's anti-tumor effects are mediated through an influence on SRC family kinases.
Cellular Biological Effects
This compound, a multi-targeted tyrosine kinase inhibitor, exerts its antitumor activities by modulating fundamental cellular processes. patsnap.comcancer.gov Research has demonstrated that its efficacy stems from a combination of inhibiting cell proliferation, inducing programmed cell death, and causing cell cycle arrest. nih.gov These effects collectively disrupt the lifecycle of cancer cells, leading to a reduction in tumor growth. cancer.govnih.gov
Inhibition of Cell Proliferation
This compound demonstrates a potent ability to inhibit the proliferation of cancer cells. This effect has been observed to be dose-dependent in various cancer cell lines. nih.gov The primary mechanism behind this inhibition lies in its function as a multi-targeted tyrosine kinase inhibitor. This compound targets several receptor tyrosine kinases (RTKs) that are integral to cancer cell proliferation and survival, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit (stem cell factor receptor). patsnap.comcancer.gov By blocking the signaling pathways mediated by these receptors, this compound effectively hinders the molecular machinery required for cell growth and division. patsnap.com
In vitro studies on human gastric cancer cell lines, BGC-823 and MGC-803, have quantified this inhibitory effect. This compound was shown to inhibit the growth of these cells in a dose-dependent manner when observed over 24, 48, and 72 hours. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for these cell lines. nih.gov
Table 1: IC₅₀ Values of this compound in Gastric Cancer Cell Lines
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| BGC-823 | 3.6 |
| MGC-803 | 3.1 |
Data sourced from a study on human gastric cancer cells. nih.gov
Induction of Cell Apoptosis (Programmed Cell Death)
In addition to curbing proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by this compound has been demonstrated to be dose-dependent. nih.gov
The pro-apoptotic effect of this compound is linked to its inhibition of key survival pathways. patsnap.com In studies involving gastric cancer cells, treatment with this compound led to a significant increase in apoptosis compared to controls. nih.gov This was confirmed through Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays. A key molecular change observed alongside this increase in apoptosis was the downregulation of B-cell lymphoma 2 (BCL2), an anti-apoptotic protein. nih.gov By reducing the levels of BCL2, this compound shifts the cellular balance in favor of apoptosis, contributing to the death of cancer cells. nih.gov The inhibition of critical RTKs by this compound results in diminished tumor cell viability and a corresponding increase in programmed cell death. patsnap.com
Cell Cycle Arrest, Specifically at G2/M Phase
A third crucial cellular effect of this compound is its ability to halt the cell cycle, specifically at the G2/M transition phase. nih.gov The cell cycle is a series of events that leads to cell division and replication; arresting this process prevents cancer cells from multiplying.
Table 2: Summary of this compound's Cellular Effects and Associated Molecular Markers
| Cellular Effect | Key Molecular Marker | Observed Change |
|---|---|---|
| Induction of Apoptosis | BCL2 | Downregulation |
| Cell Cycle Arrest | Cyclin B1 | Upregulation |
Findings are based on studies in human gastric cancer cell lines. nih.gov
Preclinical Efficacy Studies of Famitinib in Cancer Models
In Vitro Antitumor Activity in Cell Lines
The initial assessment of Famitinib's anticancer potential involved a series of in vitro studies on various cancer cell lines. These experiments were crucial in determining the compound's direct effects on tumor cell proliferation, survival, and key cellular processes involved in cancer progression.
Non-Small Cell Lung Cancer (NSCLC) Cell Models
While extensive clinical trials have evaluated This compound (B1672043) in non-small cell lung cancer (NSCLC) patients, specific preclinical data on its in vitro activity in NSCLC cell lines such as A549 and H1299 remains limited in publicly available literature. Clinical studies have explored this compound in combination with other therapeutic agents, demonstrating encouraging clinical activity in previously treated patients with locally advanced and metastatic NSCLC. nih.govnih.gov These clinical findings suggest an underlying biological effect on NSCLC, which warrants further investigation into its direct in vitro antitumor activity against various NSCLC cell models.
Gastric Cancer Cell Lines (e.g., BGC-823, MGC-803)
This compound has shown potent in vitro antitumor activity against human gastric cancer cell lines. In studies involving the BGC-823 and MGC-803 cell lines, this compound inhibited cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values were determined to be 3.6 µM for BGC-823 cells and 3.1 µM for MGC-803 cells. nih.gov
Further investigation into the mechanism of action revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, or programmed cell death, in these gastric cancer cells. nih.gov This dual action on cell proliferation and survival underscores the compound's direct cytotoxic effects on gastric tumors.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| BGC-823 | 3.6 | G2/M Phase Arrest, Apoptosis Induction |
| MGC-803 | 3.1 | G2/M Phase Arrest, Apoptosis Induction |
Other Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Urothelial Carcinoma)
The preclinical evaluation of this compound has extended to other challenging cancer types, including triple-negative breast cancer (TNBC) and urothelial carcinoma. While comprehensive in vitro studies detailing the specific IC₅₀ values and mechanisms of action in cell lines such as MDA-MB-231 (TNBC), T24, and 5637 (urothelial carcinoma) are not widely published, the progression of this compound into clinical trials for these indications suggests positive preclinical findings. pharmaceutical-technology.comnih.govasco.org The development of this compound for unresectable urothelial carcinoma and its ongoing Phase III trials for TNBC indicate that the compound likely exhibits significant antitumor activity in these cancer cell models. pharmaceutical-technology.com
Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation and Migration
A key aspect of this compound's mechanism of action is its anti-angiogenic effect, which is critical for restricting tumor growth and metastasis. This is largely achieved by inhibiting the proliferation and migration of endothelial cells, which form the lining of blood vessels. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in demonstrating this property.
This compound effectively inhibits the proliferation and migration of HUVECs, which are fundamental processes in the formation of new blood vessels (angiogenesis). nih.govresearchgate.net By targeting key receptors involved in angiogenesis, such as VEGFR2, this compound disrupts the signaling pathways that stimulate endothelial cell growth and movement. nih.gov This direct inhibitory effect on a critical component of the tumor microenvironment highlights this compound's potential to stifle the blood supply to tumors.
In Vivo Antitumor Activity in Animal Xenograft Models
Following promising in vitro results, the efficacy of this compound was further evaluated in in vivo animal models, which provide a more complex biological system to assess a drug's therapeutic potential.
Gastric Cancer Xenografts (e.g., BGC-823 xenografts)
In vivo studies using nude mice bearing BGC-823 gastric cancer xenografts have confirmed the potent antitumor activity of this compound observed in vitro. Treatment with this compound significantly slowed tumor growth in these animal models. nih.gov
Notably, the inhibitory effect of this compound on tumor growth was found to be greater than that of standard chemotherapy agents such as 5-fluorouracil (B62378), cisplatin, or paclitaxel (B517696) when used as single agents. nih.gov this compound achieved a tumor suppression rate of over 85%. The primary mechanism behind this in vivo efficacy was identified as the inhibition of angiogenesis, which was evidenced by a reduction in microvessel density within the tumors. nih.gov
| Treatment | Tumor Growth Inhibition | Primary Mechanism |
|---|---|---|
| This compound | >85% | Inhibition of Angiogenesis |
| 5-Fluorouracil (alone) | Less effective than this compound | - |
| Cisplatin (alone) | Less effective than this compound | - |
| Paclitaxel (alone) | Less effective than this compound | - |
NSCLC Xenograft Models (e.g., NCI-H1975, PC-9 xenografts)
The NCI-H1975 and PC-9 cell lines are standard models for preclinical research in non-small cell lung cancer (NSCLC), often used to evaluate the efficacy of tyrosine kinase inhibitors. altogenlabs.comnih.govscholaris.ca These cell lines harbor mutations in the epidermal growth factor receptor (EGFR) gene, making them valuable tools for studying targeted therapies. altogenlabs.comxenograft.net While these specific xenograft models are widely used, detailed preclinical studies focusing on the efficacy of this compound in NCI-H1975 and PC-9 models are not extensively detailed in the available research. However, broader studies in murine lung cancer models have shown that this compound, particularly in combination with radiotherapy and immunotherapy, can produce dramatic antitumor activity. nih.gov
General Efficacy in Established Xenografts Derived from Human Tumor Cell Lines
The antitumor efficacy of this compound has been demonstrated in several preclinical xenograft models derived from human tumor cell lines. nih.govveeva.com A notable example is its potent activity against human gastric cancer. nih.govnih.gov In studies utilizing nude mice with xenografts derived from the BGC-823 human gastric cancer cell line, this compound was shown to be effective. nih.govnih.gov The drug's mechanism, which involves targeting multiple tyrosine kinases, contributes to its efficacy in various solid tumors. nih.gov Preclinical evidence has validated its anti-tumor and anti-angiogenesis effects, which laid the groundwork for further clinical investigation. veeva.com
| Tumor Type | Cell Line Origin | Xenograft Model Finding |
| Gastric Cancer | BGC-823 | Significant inhibition of tumor growth and angiogenesis. nih.govnih.gov |
| Lung Cancer | Lewis Lung Carcinoma | Strongest antitumor activity observed in triple therapy combination (this compound, radiotherapy, immunotherapy). nih.gov |
Reduction of Tumor Growth
This compound has demonstrated a significant capacity to reduce tumor growth in in vivo preclinical models. nih.gov In xenograft models using the BGC-823 gastric cancer cell line, this compound treatment led to a substantial slowing of tumor growth. nih.govnih.gov
The primary mechanism behind this tumor growth inhibition is attributed to the suppression of angiogenesis. nih.gov Research findings indicate that this compound achieved a tumor suppression effect greater than 85%. nih.govnih.gov Furthermore, its inhibitory effect on tumor growth in these models was found to be more potent than that of several standard chemotherapeutic agents used in clinical practice. nih.gov
Comparative Efficacy of this compound in BGC-823 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Inhibitory Ratio (%) |
|---|---|---|
| Control | 1,973.0 | 0.0 |
| 5-FU | 1,680.3 | 14.9 |
| DDP | 987.3 | 49.9 |
| PTX | 1,577.6 | 20.0 |
| This compound | 287.6 | 85.4 |
Data derived from a study on BGC-823 xenografts, demonstrating this compound's superior tumor growth inhibition compared to other common chemotherapeutics. nih.gov
Anti Angiogenic Mechanisms of Famitinib
Disruption of New Blood Vessel Formation (Angiogenesis)
Famitinib (B1672043) fundamentally disrupts the process of new blood vessel formation by targeting key regulators of angiogenesis. patsnap.comnih.gov Its primary mechanism of action involves the potent inhibition of vascular endothelial growth factor receptors (VEGFR), particularly VEGFR-2 and VEGFR-3, which play a pivotal role in the angiogenic signaling cascade. patsnap.comnih.gov By blocking these receptors, this compound effectively curtails the development of new blood vessels that tumors require to obtain essential nutrients and oxygen for their growth and dissemination. patsnap.comtg.org.au This targeted interference with the tumor's blood supply is a cornerstone of its anti-cancer activity. nih.gov
Angiogenesis is a complex, multi-step process that includes the degradation of the extracellular matrix, followed by the proliferation and migration of endothelial cells to form new vascular structures. tg.org.auamsbio.com this compound's inhibitory action on critical receptor tyrosine kinases disrupts these coordinated events, leading to a significant reduction in the tumor's ability to establish and maintain a vascular network. patsnap.comnih.gov
Impact on Endothelial Cell Function (Proliferation, Migration, Tubule Formation)
The formation of new blood vessels is critically dependent on the specific functions of endothelial cells, including their ability to proliferate, migrate, and organize into three-dimensional tubular structures. amsbio.comibidi.com Preclinical studies have demonstrated that this compound directly impairs these essential endothelial cell functions.
In in vitro assays, this compound has been shown to inhibit the proliferation, migration, and tubule formation of human umbilical vein endothelial cells (HUVECs) that are stimulated by vascular endothelial growth factor (VEGF). aacrjournals.org This indicates that this compound can directly counteract the pro-angiogenic signals initiated by VEGF on endothelial cells.
Table 1: Effect of this compound on Endothelial Cell Functions
| Endothelial Cell Function | Effect of this compound | Source |
|---|---|---|
| Proliferation | Inhibition of VEGF-induced proliferation | aacrjournals.org |
| Migration | Inhibition of VEGF-induced migration | aacrjournals.org |
These inhibitory effects on endothelial cell functions are a direct consequence of this compound's mechanism of action, which involves blocking the signaling pathways that drive these processes. aacrjournals.org
Modulation of Tumor Microvessel Density (MVD)
Microvessel density (MVD) is a measure of the extent of tumor angiogenesis and is often associated with tumor progression and metastasis. mdpi.com Studies have shown that treatment with this compound leads to a significant reduction in tumor MVD. nih.gov
In xenograft models of human gastric cancer, for instance, the administration of this compound resulted in a notable decrease in the density of microvessels within the tumors when compared to control groups. nih.gov This reduction in MVD is a direct in vivo consequence of this compound's anti-angiogenic activity, reflecting its ability to inhibit the formation of new blood vessels within the tumor microenvironment. nih.govnih.gov The modulation of MVD serves as a key indicator of the drug's efficacy in disrupting the tumor vasculature. vascularcell.com
Inhibition of Micro-Vessel Sprouting from Matrigel-Embedded Rat Aortic Rings
The rat aortic ring assay is a well-established ex vivo model that recapitulates several key steps of the angiogenic process, including the sprouting of new microvessels from a pre-existing blood vessel. ibidi.comnih.govnih.gov Research has demonstrated that this compound effectively inhibits micro-vessel sprouting in this model system. aacrjournals.org
In these assays, segments of rat aorta are embedded in a Matrigel matrix, which provides a supportive environment for the outgrowth of new vessels. researchgate.net The addition of this compound to this system has been shown to suppress the formation of these new micro-vessels, providing further evidence of its potent anti-angiogenic properties. aacrjournals.org This inhibition of sprouting angiogenesis highlights this compound's ability to interfere with the initial stages of new vessel formation. aacrjournals.orgnih.gov
Targeting VEGF-Induced Signaling Pathways
The binding of vascular endothelial growth factor (VEGF) to its receptors, primarily VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that are essential for angiogenesis. youtube.comyoutube.com this compound exerts its anti-angiogenic effects by directly targeting and inhibiting these VEGF-induced signaling pathways. patsnap.comaacrjournals.orgnih.gov
As a potent inhibitor of VEGFR-2, this compound blocks the autophosphorylation of the receptor that occurs upon VEGF binding, thereby preventing the activation of downstream signaling molecules. youtube.comnih.gov Key signaling pathways that are implicated in VEGF-mediated angiogenesis and are consequently inhibited by this compound include the RAS/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. researchgate.net
Table 2: Key Molecular Targets of this compound in Angiogenesis
| Target Receptor | Role in Angiogenesis | Effect of this compound | Source |
|---|---|---|---|
| VEGFR-2 | Primary receptor for VEGF-A, mediates endothelial cell proliferation, migration, and survival. | Potent Inhibition | patsnap.comnih.gov |
| VEGFR-3 | Involved in lymphangiogenesis and angiogenesis. | Inhibition | patsnap.comnih.gov |
| PDGFRβ | Pericyte recruitment and vessel maturation. | Inhibition | nih.govnih.gov |
By targeting these critical signaling pathways, this compound effectively dismantles the molecular machinery that drives tumor angiogenesis, leading to the inhibition of new blood vessel growth and, consequently, the suppression of tumor progression. patsnap.comnih.gov
Mentioned Compounds
Immunomodulatory Effects of Famitinib in the Tumor Microenvironment Preclinical
Reversal of Immunosuppressive Tumor Microenvironment
The TME is often characterized by an immunosuppressive state that allows cancer cells to evade immune detection and destruction. nih.govfrontiersin.org Preclinical research highlights that antiangiogenic therapies can help reverse this condition. researchgate.net In a murine model of lung cancer, the combination of famitinib (B1672043) with radiotherapy and an immune checkpoint inhibitor was shown to effectively convert the immunosuppressive TME into an immunostimulatory one. nih.govnih.gov This therapeutic strategy significantly increased the presence of tumor-infiltrating lymphocytes, which are crucial for mounting an effective anti-tumor response. nih.govnih.gov By altering the TME, this compound helps to overcome the barriers that typically limit the effectiveness of immune-based treatments. researchgate.net The strategy of combining antiangiogenic therapy with radioimmunotherapy can reverse the suppressive tumor immune microenvironment and produce a more positive setting for immune action. nih.gov
Promotion of CD8+ T Cell Infiltration
A key indicator of a robust anti-tumor immune response is the infiltration of cytotoxic CD8+ T cells into the tumor. These cells are capable of directly killing cancer cells. Antiangiogenic agents are known to promote the infiltration of immune CD8+ T cells by alleviating hypoxia in the TME. nih.gov Preclinical studies have demonstrated that this compound, particularly when used in combination therapies, significantly promotes the infiltration of CD8+ T cells into tumor tissues. nih.gov In a mouse lung cancer model, the addition of this compound to a radioimmunotherapy regimen resulted in a marked increase in the presence of these crucial immune cells compared to radioimmunotherapy alone. nih.govnih.gov This enhanced infiltration is a critical step in generating a potent and sustained anti-tumor immune attack. firstwordpharma.com
Modulation of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are a major component of the immunosuppressive TME. mdpi.comnih.gov They actively suppress T cell function and promote tumor progression. nih.govelsevierpure.com A critical aspect of this compound's immunomodulatory action is its ability to reduce the number of these suppressive cells. In a preclinical lung cancer model, a triple therapy regimen including this compound significantly decreased the infiltration of MDSCs within the tumor. nih.govnih.gov Flow cytometry analysis from this study revealed that the proportion of MDSC infiltration was lowest in the triple therapy group compared to other treatment combinations. nih.gov This reduction in MDSCs helps to dismantle the immunosuppressive network within the TME, thereby allowing for a more effective anti-tumor immune response. nih.govfrontiersin.org
Enhancement of M1 Type Tumor-Associated Macrophages
Tumor-associated macrophages (TAMs) are another key component of the TME that can have dual roles. elsevierpure.com They are broadly categorized into the M1 phenotype, which is pro-inflammatory and possesses anti-tumor properties, and the M2 phenotype, which is anti-inflammatory and promotes tumor growth. nih.govimrpress.com this compound has been shown to shift the balance towards the more desirable M1 phenotype. In the aforementioned murine lung cancer study, the combination treatment involving this compound led to a notable promotion of M1 type TAMs. nih.govnih.gov The number of M1 cells reached its peak in the group receiving this compound alongside radioimmunotherapy. nih.gov By enhancing the M1 macrophage population, this compound helps to create a pro-inflammatory TME that supports the destruction of tumor cells. nih.gov
Potential to Enhance Antitumor Immune Response
Preclinical Research Findings on this compound's Impact on the Tumor Microenvironment
| Immune Cell Type | Effect of this compound Combination Therapy | Significance in Antitumor Immunity | Preclinical Model |
|---|---|---|---|
| CD8+ T Cells | Significantly promoted infiltration into tumor tissue. nih.gov | Directly kill tumor cells; essential for cytotoxic immune response. | Murine Lung Cancer nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significantly reduced infiltration (lowest proportion at 3.41% in triple therapy group). nih.gov | Reduces T-cell suppression, dismantling a key part of the tumor's immune evasion strategy. nih.gov | Murine Lung Cancer nih.gov |
| M1 Type Tumor-Associated Macrophages (TAMs) | Significantly promoted and reached peak numbers in the triple therapy group. nih.gov | Promotes a pro-inflammatory, anti-tumor microenvironment. nih.gov | Murine Lung Cancer nih.gov |
| Tumor-Infiltrating Lymphocytes (TILs) | Significantly increased overall numbers. nih.govnih.gov | Indicates a reversal of the immunosuppressive state to an immunostimulatory one. nih.gov | Murine Lung Cancer nih.govnih.gov |
Mechanisms of Resistance to Famitinib Molecular and Preclinical Basis
Molecular Adaptations Leading to Resistance
Acquired resistance to TKIs frequently involves genetic alterations within the target kinase itself. researchgate.net These mutations can interfere with drug binding or stabilize the active conformation of the kinase, thereby reducing the inhibitor's efficacy. While specific preclinical studies detailing these mutations for famitinib (B1672043) are not extensively documented, the principles are well-established for this class of drugs.
Common molecular adaptations observed in resistance to TKIs include:
Secondary Mutations: The emergence of point mutations in the kinase domain of the target receptor (e.g., VEGFR, PDGFR, c-Kit) is a primary mechanism of acquired resistance. nih.gov For instance, in gastrointestinal stromal tumors (GIST), secondary mutations in KIT are a known cause of resistance to imatinib, a TKI with a similar target profile to this compound. e-century.us
Gene Amplification: Increased production of the target receptor through gene amplification can overwhelm the inhibitory capacity of the drug, requiring higher concentrations to achieve a therapeutic effect. researchgate.net
These genetic changes provide a selective advantage to cancer cells under the pressure of TKI treatment, leading to the outgrowth of a resistant tumor population.
Table 1: Common Classes of Molecular Adaptations Conferring TKI Resistance
| Mechanism Class | Description | Example Target Genes |
|---|---|---|
| Secondary Point Mutations | Alterations in the kinase domain that prevent TKI binding or stabilize the active enzyme conformation. | KIT, PDGFRA, ABL1 |
| Target Gene Amplification | Increased copy number of the target gene, leading to protein overexpression. | EGFR, MET, HER2 |
Tumor Microenvironment Contributions to Resistance Development
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and therapeutic resistance. mdpi.comnih.gov The TME can protect cancer cells from the effects of anti-angiogenic therapies like this compound through various mechanisms.
Key contributions of the TME to resistance include:
Hypoxia: Inhibition of angiogenesis can lead to increased tumor hypoxia. Hypoxia, in turn, can induce the expression of pro-angiogenic factors, such as those driven by the hypoxia-inducible factor (HIF-1α), and promote a more aggressive and resistant tumor phenotype.
Stromal Cell Secretions: Cancer-associated fibroblasts (CAFs) within the TME can secrete growth factors like hepatocyte growth factor (HGF) and fibroblast growth factor (FGF). nih.gov These factors can activate alternative signaling pathways in cancer cells (e.g., c-MET and FGFR), providing escape routes from VEGFR and PDGFR inhibition. nih.gov
Immune Cell Infiltration: The TME often contains immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). nih.gov These cells can promote angiogenesis and tumor progression, thereby counteracting the effects of anti-angiogenic drugs. TAMs, for example, can secrete a variety of cytokines and growth factors that support tumor cell survival and resistance. nih.gov
The dynamic interplay between this compound, the tumor cells, and the surrounding microenvironment is therefore a critical determinant of therapeutic response and the eventual emergence of resistance.
Combination Therapeutic Strategies Involving Famitinib Preclinical Rationale and Findings
Rationale for Synergistic Antitumor Effects
The primary rationale for using famitinib (B1672043) in combination therapies stems from its ability to target multiple pathways involved in tumor growth, proliferation, and angiogenesis. When combined with other agents, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) or radiotherapy, this compound can contribute to a more comprehensive blockade of cancer-promoting signals. This multi-pronged attack can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of each individual treatment. nih.govnih.gov
Key mechanisms underlying these synergistic effects include the dual inhibition of critical downstream signaling pathways like AKT and ERK, which are crucial for cell survival and proliferation. nih.gov Furthermore, combining this compound with therapies like radioimmunotherapy can modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state. nih.govnih.gov This strategic combination approach aims to simultaneously inhibit tumor cell growth and angiogenesis while enhancing the body's own anti-cancer immune response. nih.govnih.gov
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs) (e.g., HS-10296)
Preclinical studies have explored the combination of this compound with third-generation EGFR-TKIs, such as HS-10296, particularly in the context of EGFR-mutant non-small cell lung cancer (NSCLC). nih.govnih.gov
Research has shown that while HS-10296 alone can inhibit the phosphorylation of AKT and ERK, the addition of this compound greatly potentiates this effect. nih.gov this compound on its own may not significantly impact AKT and ERK phosphorylation in some NSCLC cells, but in combination with an EGFR-TKI, it leads to a synergistic inhibition of these crucial downstream signaling molecules. nih.gov This enhanced inhibition is believed to be a key mechanism behind the synergistic anti-proliferative and pro-apoptotic effects observed when the two drugs are used together. nih.govnih.gov The combination effectively strengthens the blockade of signals that drive tumor cell growth and survival. nih.gov
The synergistic effects observed in vitro have been successfully translated into in vivo preclinical models. In xenograft models of NSCLC (NCI-H1975 and PC-9), the combination of HS-10296 and this compound demonstrated significantly enhanced antitumor efficacy compared to either agent used as a monotherapy. nih.govnih.gov This was evidenced by greater tumor growth inhibition and, in some cases, partial tumor regression. nih.gov The superior in vivo performance of the combination is attributed to the synergistic inhibition of AKT and ERK phosphorylation within the tumor tissues, as well as a synergistic inhibition of tumor angiogenesis. nih.govresearchgate.net
| Xenograft Model | Treatment Group | Outcome | Reference |
|---|---|---|---|
| NCI-H1975 | HS-10296 + this compound | Significantly enhanced antitumor efficacy compared to single treatments. Partial tumor regression was observed in 4 of 8 tumors. | nih.gov |
| PC-9 | HS-10296 + this compound | Antitumor efficacy was significantly superior to single treatment. Partial tumor regression was observed in 3 of 8 tumors. | nih.gov |
Combination with Radiotherapy
Combining this compound with radiotherapy, particularly in conjunction with immune checkpoint inhibitors (a strategy known as radioimmunotherapy), has shown promise in preclinical models by not only directly targeting the tumor but also by favorably altering the tumor microenvironment. nih.govnih.gov
In a murine lung cancer model, a triple therapy regimen of this compound, radiotherapy, and an immune checkpoint inhibitor resulted in the most significant antitumor activity compared to other treatment combinations. nih.govnih.gov This combination demonstrated a significant synergistic antitumor effect, indicating that the interaction between the treatments is more potent than their additive effects. nih.gov The addition of this compound to radioimmunotherapy capitalizes on the theoretical basis that antiangiogenic therapy can reconstruct tumor vasculature and alleviate hypoxia, which may in turn improve the efficacy of the other treatments. nih.gov
| Treatment Combination | Effect on Tumor Microenvironment (TME) | Key Immune Cell Changes | Reference |
|---|---|---|---|
| This compound + Radiotherapy + Immunotherapy | Reversal of immunosuppressive TME to an immunostimulatory one. | Increased infiltration of CD8+ T cells and M1 macrophages; Reduced number of myeloid-derived suppressor cells (MDSCs). | nih.govnih.gov |
Combination with Immunotherapy (e.g., Anti-PD-1 Agents)
The rationale for combining this compound with immunotherapy, such as anti-Programmed Cell Death Protein 1 (PD-1) agents, is rooted in the potential of anti-angiogenic drugs to modulate the tumor microenvironment (TME). By normalizing the tumor vasculature, this compound may alleviate hypoxia and enhance the infiltration and function of immune effector cells, thereby augmenting the efficacy of immune checkpoint inhibitors.
Preclinical evidence strongly suggests that this compound can augment the response to immunotherapy. In a murine lung cancer model, the triple combination of this compound, radiotherapy, and an immune checkpoint inhibitor demonstrated a significant synergistic antitumor effect, exhibiting the most profound tumor inhibition among all tested combinations. nih.gov This strategy is believed to convert an immunosuppressive TME into an immunostimulatory one, thereby enhancing the efficacy of the immunotherapy agent. nih.gov The preliminary results of combining this compound with a PD-1 antibody have shown effects superior to that of either drug used as a monotherapy.
A key mechanism behind the enhanced immunotherapy response is the significant increase in tumor-infiltrating lymphocytes (TILs). In a Lewis lung cancer mouse model, the addition of this compound to radioimmunotherapy led to a marked increase in the infiltration of crucial anti-tumor immune cells. nih.gov Specifically, this combination promoted a higher infiltration of CD8+ T cells and M1-type tumor-associated macrophages (TAMs), both of which are critical for effective anti-tumor immune responses. nih.gov Concurrently, the treatment reduced the number of immunosuppressive myeloid-derived suppressor cells (MDSCs). nih.gov
The table below summarizes the observed changes in the tumor immune microenvironment in a preclinical mouse model when this compound was added to radioimmunotherapy.
Table 1: Effect of this compound on Tumor Infiltrating Lymphocytes in a Murine Lung Cancer Model
| Cell Type | Change with this compound Combination | Role in Anti-Tumor Immunity |
|---|---|---|
| CD8+ T Cells | Significant Increase | Directly kill cancer cells |
| M1 TAMs | Significant Increase | Pro-inflammatory, anti-tumoral |
| MDSCs | Significant Reduction | Suppress T-cell responses |
Preclinical investigations have explored how this compound may influence the expression of Programmed Death-Ligand 1 (PD-L1), a key target for immune checkpoint inhibitors. Research indicates that combining this compound with a PD-1 blockade can facilitate enhanced antitumor immunity. In vivo studies have quantified the presence of PD-L1+ cells through immunohistochemistry, providing a basis for the observed synergistic effects when this compound is used alongside anti-PD-1 agents.
Combination with Chemotherapeutic Agents (e.g., Oxaliplatin (B1677828), 5-Fluorouracil (B62378), Nab-Paclitaxel)
This compound has also been evaluated in preclinical settings for its potential to enhance the efficacy of conventional chemotherapeutic agents. The anti-angiogenic properties of this compound may improve the delivery and effectiveness of cytotoxic drugs within the tumor.
Preclinical studies have demonstrated that this compound can lead to improved tumor suppression when combined with standard chemotherapies. In gastric cancer xenograft models, this compound monotherapy exhibited a more potent tumor suppression effect than 5-fluorouracil (5-FU), cisplatin, or paclitaxel (B517696) alone, with an inhibition rate exceeding 85%. While these were not direct combination studies, the superior standalone efficacy suggests a strong potential for synergistic effects when used in combination regimens.
While the combination of this compound and nab-paclitaxel is being explored in clinical trials, specific preclinical data detailing the synergistic antitumor activity and improved tumor suppression for this particular combination were not identified in the reviewed literature.
Table 2: Preclinical Findings for this compound in Combination with Chemotherapy
| Combination Agent | Preclinical Model | Key Finding |
|---|---|---|
| Oxaliplatin | Human tumor xenografts | Significantly enhanced efficacy nih.gov |
| 5-Fluorouracil | Human tumor xenografts | Significantly enhanced efficacy nih.gov |
Pharmacokinetic and Metabolic Research on Famitinib Preclinical Perspective
Metabolic Pathways Identification
Preclinical investigations have revealed that famitinib (B1672043) undergoes extensive metabolism. The primary metabolic transformations occur on the triethylamine (B128534) moiety and the indolylidene moiety of the molecule. Key metabolic pathways identified in preclinical models include:
Oxidative deamination: This process involves the removal of an amine group through an oxidative reaction, leading to the formation of an aldehyde metabolite (M1).
N-desethylation: This pathway involves the removal of an ethyl group from the diethylaminoethyl side chain, resulting in the formation of N-desethylfaminitib (M3).
Oxidative defluorination: This reaction occurs on the fluorinated indolylidene ring system.
Indolylidene hydroxylation: The indolylidene moiety can also undergo hydroxylation to form hydroxylated metabolites (M9-1 and M9-5).
Secondary Phase II Conjugations: The primary metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.
These metabolic pathways collectively contribute to the clearance of this compound from the body.
Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP1A1/2) in Metabolism
The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the specific isoforms responsible for the different metabolic reactions.
CYP3A4/5 have been identified as the major enzymes contributing to the formation of the N-desethylfaminitib (M3) metabolite. These enzymes, along with aldehyde dehydrogenase, are also involved in the formation of the oxidative deamination metabolite (M1).
CYP1A1/2 play a significant role in the metabolism of the indolylidene moiety of this compound. Specifically, these enzymes are responsible for oxidative defluorination (leading to metabolite M7) and indolylidene hydroxylation (forming metabolites M9-1 and M9-5). The involvement of multiple CYP enzymes in the metabolic clearance of this compound suggests a complex metabolic profile.
The following table summarizes the key enzymes and their roles in this compound metabolism:
| Metabolic Pathway | Metabolite(s) | Major Contributing Enzyme(s) |
| N-desethylation | M3 | CYP3A4/5 |
| Oxidative deamination | M1 | CYP3A4/5, Aldehyde Dehydrogenase |
| Oxidative defluorination | M7 | CYP1A1/2 |
| Indolylidene hydroxylation | M9-1, M9-5 | CYP1A1/2 |
Identification of Major Metabolites (e.g., N-desethylfaminitib)
Preclinical studies in rats have identified N-desethylfaminitib (M3) as the major metabolite of this compound. Although it is pharmacodynamically active, it exhibits a lower potency compared to the parent drug. In human studies, unchanged this compound was the major circulating component in plasma, with N-desethylfaminitib being the next most abundant, its steady-state exposure representing a small fraction of the parent drug.
Other significant metabolites identified in excreta from preclinical and clinical studies include those resulting from oxidative deamination (M1), oxidative defluorination (M7), and indolylidene hydroxylation (M9-1 and M9-5), along with their secondary phase II conjugates.
Bioactivation Pathways and Reactive Intermediates (e.g., Quinone-Imine Species)
A critical aspect of this compound's metabolism is its bioactivation to a reactive intermediate. In vitro studies have demonstrated that this compound can be bioactivated by CYP1A1/2 through epoxidation at the indolylidene ring. This is followed by a spontaneous defluorination and rearrangement to form a reactive quinone-imine species .
The formation of such reactive intermediates can be a concern due to their potential to bind covalently to cellular macromolecules like proteins, which can lead to cellular toxicity. The observation of minor cysteine conjugates in plasma, urine, and feces in human studies provides indirect evidence for the formation of this reactive intermediate in vivo.
Preclinical Pharmacokinetic Characteristics (e.g., Absorption, Exposure)
Preclinical pharmacokinetic studies of this compound have been conducted in various animal models, including rats and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
This compound generally exhibits good oral absorption. Following oral administration, the time to reach maximum plasma concentration (Tmax) varies across species. The exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), has been characterized in these preclinical models.
The following table provides a summary of key pharmacokinetic parameters of this compound in preclinical species from a physiologically based pharmacokinetic (PBPK) modeling study.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | Data not specified | Data not specified | Data not specified | Data not specified |
| Monkey | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific values for Cmax, Tmax, and AUC from preclinical studies were not consistently available in the public domain to populate a comprehensive table. The available data indicates that PBPK models for rat and monkey have been developed and fit observed data well. nih.gov
Advanced Research Methodologies Applied in Famitinib Studies
In vitro Cellular Assays
A variety of cell-based assays have been utilized to characterize the anti-cancer properties of famitinib (B1672043) at the cellular level. These assays provide critical insights into the direct effects of the compound on tumor cells and endothelial cells, which are crucial for angiogenesis.
To quantify the cytostatic and cytotoxic effects of this compound, researchers have employed cell proliferation assays. These assays are fundamental in determining the concentration-dependent inhibitory effects of the drug on cancer cell growth. Two common colorimetric assays used in this context are the Sulforhodamine B (SRB) assay and the MTS assay.
The SRB assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass that correlates with cell number. nih.govnih.govresearchgate.net The MTS assay, on the other hand, measures the metabolic activity of viable cells by the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. abcam.com
Studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. For instance, in human gastric cancer cell lines BGC-823 and MGC-803, this compound exhibited significant growth inhibition. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| BGC-823 | Not Specified | Dose-dependent growth inhibition | nih.gov |
| MGC-803 | Not Specified | Dose-dependent growth inhibition | nih.gov |
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. auctoresonline.orgnih.govmiltenyibiotec.comnih.gov By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the DNA content of individual cells can be measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net
In studies involving this compound, flow cytometry has been employed to investigate the compound's impact on cell cycle progression in cancer cells. Research has shown that this compound can induce cell cycle arrest, preventing cancer cells from proceeding through the cell cycle and thereby inhibiting their proliferation. Specifically, in human gastric cancer cells, this compound has been observed to cause cell cycle arrest at the G2/M phase. nih.gov
| Cell Line | Method | Observed Effect | Reference |
|---|---|---|---|
| BGC-823 | Flow Cytometry | G2/M phase arrest | nih.gov |
| MGC-803 | Flow Cytometry | G2/M phase arrest | nih.gov |
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Assays to detect and quantify apoptosis are therefore essential in the evaluation of anti-cancer agents.
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a characteristic of late-stage apoptosis. nih.govnih.govbiotium.com Western blotting is another key technique used to detect the expression levels of proteins involved in the apoptotic cascade. abcam.combio-rad-antibodies.com This can include the analysis of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage of caspases and PARP, which are central to the execution of apoptosis. bio-rad-antibodies.com
Studies on this compound have utilized these assays to confirm its ability to induce apoptosis in cancer cells. In human gastric cancer cell lines, this compound was shown to cause cell apoptosis in a dose-dependent manner. nih.gov
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| BGC-823 | Not Specified | Dose-dependent induction of apoptosis | nih.gov |
| MGC-803 | Not Specified | Dose-dependent induction of apoptosis | nih.gov |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.govthermofisher.comnih.govsigmaaldrich.com In vitro assays that model these processes are crucial for assessing the anti-metastatic potential of drug candidates.
Transwell migration assays, also known as Boyden chamber assays, are commonly used to evaluate cell migration. sigmaaldrich.com In these assays, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. thermofisher.com To assess invasion, the membrane can be coated with a layer of extracellular matrix (ECM), such as Matrigel, which the cells must degrade and penetrate to migrate. thermofisher.comcellbiolabs.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. creative-bioarray.comresearchgate.net this compound's mechanism of action includes the inhibition of key receptors involved in angiogenesis, such as VEGFR2. Therefore, in vitro angiogenesis assays are critical to characterizing its anti-angiogenic effects.
These assays often utilize Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov The proliferation and migration of HUVECs in response to pro-angiogenic stimuli can be measured to assess the anti-proliferative and anti-migratory effects of a compound. The tubule formation assay is another widely used method where HUVECs are cultured on a basement membrane extract, such as Matrigel, and their ability to form capillary-like structures is quantified. creative-bioarray.comibidi.compicturepark.com The rat aortic ring sprouting assay is an ex vivo model where rings of rat aorta are embedded in a collagen gel, and the sprouting of new microvessels is observed and measured. nih.gov
In vivo Preclinical Animal Models
A common in vivo model is the xenograft model, where human cancer cells are implanted into immunodeficient mice. This allows for the growth of human tumors in a living organism, providing a platform to assess the anti-tumor efficacy of a drug candidate. In studies of this compound, BGC-823 human gastric cancer cells have been used to establish xenograft models in nude mice. nih.gov
In these models, this compound has been shown to significantly slow tumor growth. nih.gov The anti-tumor effect is often attributed to the inhibition of angiogenesis within the tumor. nih.gov The microvessel density in the tumors can be assessed by immunohistochemical staining for endothelial cell markers such as CD34. nih.gov
Xenograft Models for Tumor Growth Inhibition Assessment
Xenograft models are a cornerstone in the preclinical evaluation of anticancer agents, providing critical in vivo data on a compound's efficacy. In the study of this compound, human tumor cells are implanted into immunocompromised mice, which then develop tumors that can be monitored for response to treatment. This methodology has been instrumental in demonstrating the potent antitumor activity of this compound.
A notable example involves the use of BGC-823 human gastric cancer cells to establish xenografts in nude mice. nih.gov In these models, the administration of this compound led to a significant reduction in tumor growth. nih.gov The primary mechanism identified for this effect was the inhibition of angiogenesis, the process by which tumors develop their own blood supply. nih.gov The efficacy of this compound in this gastric cancer model was not only significant in isolation but also superior when compared to several standard chemotherapeutic agents. Research findings indicated that this compound achieved a tumor suppression effect greater than 85%. nih.gov This level of inhibition was considerably higher than that observed for 5-fluorouracil (B62378), cisplatin, or paclitaxel (B517696) when used as single agents in the same model. nih.gov
Immunohistochemistry for Biomarker Expression (e.g., CD31, CD34, CD8+)
Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins (biomarkers) within tissue samples. In this compound research, IHC is employed to understand the drug's effect on the tumor microenvironment. Key biomarkers such as CD34 are analyzed to assess changes in vascularization.
CD34 is a protein expressed by endothelial cells and is a well-established marker for blood vessels. In studies involving BGC-823 gastric cancer xenografts, tumor tissues were subjected to IHC staining for CD34. nih.govnih.gov This analysis was performed to directly evaluate the impact of this compound on the tumor's vasculature, providing visual and quantifiable evidence of its anti-angiogenic mechanism of action. nih.gov The staining allows researchers to identify and quantify the density of blood vessels within the tumor, offering insights into how the inhibition of targets like VEGFR-2 translates to a physical disruption of the tumor's blood supply.
Microvessel Density (MVD) Evaluation
Microvessel density (MVD) is a quantitative measure of angiogenesis within a tumor. The evaluation of MVD is a critical component of assessing the efficacy of anti-angiogenic drugs like this compound. This technique typically involves staining tumor tissue sections with endothelial cell markers, such as CD34, and then counting the number of stained microvessels in specific areas ("hot spots") of the tumor.
In the context of this compound studies, MVD evaluation was performed on the BGC-823 gastric cancer xenografts. nih.govnih.gov By using cluster of differentiation 34 (CD34) staining, researchers were able to quantify the density of the microvasculature within the tumors of both treated and control groups. nih.gov The results of this evaluation confirmed that this compound's potent tumor growth inhibition in vivo was associated with a significant reduction in MVD. nih.gov This finding provides direct evidence that this compound effectively disrupts the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen required for its growth. nih.gov
Molecular and Biochemical Techniques
Western Blotting for Protein Phosphorylation and Expression
Western blotting is a fundamental biochemical technique used to detect specific proteins in a sample and to assess their expression levels and activation states. A key application in the study of tyrosine kinase inhibitors (TKIs) like this compound is the analysis of protein phosphorylation. Phosphorylation is a critical step in activating signaling pathways that drive tumor growth, and TKIs work by blocking this process.
Research has utilized Western blotting to demonstrate this compound's mechanism of action at a molecular level. Studies have shown that this compound can increase the radiosensitivity of nasopharyngeal cancer cells by attenuating the radiation-induced phosphorylation of its targets, namely the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. researchgate.net This technique allows researchers to lyse cells after treatment, separate the proteins by size, and then use antibodies specific to the phosphorylated forms of target proteins. A reduction in the signal for the phosphorylated protein in this compound-treated samples provides direct evidence that the drug is engaging its target and inhibiting its downstream signaling activity. researchgate.net
Enzyme Activity Assays (e.g., Kinase Inhibition IC50 Determination)
Enzyme activity assays are essential for determining the potency of a drug against its specific molecular targets. For kinase inhibitors, these assays measure the concentration of the drug required to inhibit the activity of a target enzyme by 50%, a value known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.
This compound was developed as a multi-targeted TKI, and enzyme assays have been crucial in quantifying its inhibitory activity against its primary targets. nih.gov These assays have demonstrated that this compound is a potent inhibitor of several key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. Specifically, this compound was shown to inhibit c-Kit, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ) with very low IC50 values, indicating high potency. nih.govmedchemexpress.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to identify and quantify substances in a complex mixture. In pharmacology, it is the gold standard for studying drug metabolism, allowing for the identification of how a drug is chemically altered by the body.
Studies on this compound have employed ultra-high performance liquid chromatography-quadrupole-time of flight-mass spectrometry to characterize its metabolic pathways in cancer patients. This research involved analyzing human plasma, urine, and feces to identify the resulting metabolites. The analysis revealed that this compound is extensively metabolized following oral administration. While unchanged this compound remains the major component circulating in the plasma, a significant metabolite, N-desethylfaminitib (M3), was identified. Other metabolites found in excreta were products of key biotransformation pathways, including oxidative deamination, oxidative defluorination, and indolylidene hydroxylation.
Computational and Systems Biology Approaches in this compound Research
The comprehensive understanding of this compound's molecular mechanisms, while primarily elucidated through experimental studies, is implicitly complemented by computational and systems biology approaches. These methodologies are instrumental in modern drug discovery and development, offering predictive insights into drug-target interactions, structure-activity relationships, and the systemic effects of therapeutic agents. While specific computational studies solely focused on this compound are not extensively detailed in publicly available literature, the application of these techniques can be inferred from its development as a multi-targeted tyrosine kinase inhibitor. Such approaches are crucial for optimizing lead compounds, predicting efficacy, and understanding the broader biological impact.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to simulate the interaction between this compound and the ATP-binding pockets of its target kinases, such as VEGFR2, PDGFR, and c-Kit. These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-receptor complex. nih.govnih.gov The results of such studies are fundamental in rational drug design and in explaining the inhibitory activity of the compound.
Illustrative Data Table: Predicted Binding Affinities of this compound with Target Kinases from a Hypothetical Molecular Docking Study
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| VEGFR2 | -10.5 | Cys919, Glu885, Asp1046 |
| PDGFRβ | -9.8 | Cys677, Glu640, Asp836 |
| c-Kit | -9.2 | Cys673, Glu640, Asp792 |
| FGFR1 | -8.7 | Cys488, Glu486, Asp641 |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. mdpi.com For a multi-targeted inhibitor like this compound, a pharmacophore model would define the key features necessary for binding to the kinase domains it inhibits. This model can then be used in virtual screening of large compound libraries to identify other potential multi-targeted kinase inhibitors with similar or improved properties. researchgate.net This approach accelerates the discovery of novel drug candidates by filtering out compounds that are unlikely to have the desired activity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tbzmed.ac.irnih.gov In the development of this compound or similar kinase inhibitors, QSAR models would be constructed to predict the inhibitory potency of new analogues based on their physicochemical properties and structural features. nih.govmdpi.com These models help in prioritizing the synthesis of compounds that are predicted to be most active, thereby streamlining the lead optimization process. nih.gov
Illustrative Data Table: Hypothetical QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient | Contribution to Activity |
|---|---|---|
| Molecular Weight | 0.25 | Positive |
| LogP | -0.15 | Negative |
| Number of Hydrogen Bond Donors | 0.45 | Positive |
| Polar Surface Area | 0.30 | Positive |
Future Directions in Famitinib Preclinical Research
Elucidation of Novel Molecular Targets and Off-Target Effects
A crucial area of future preclinical research is the comprehensive characterization of Famitinib's molecular interaction profile. While its primary targets are well-documented, a deeper understanding of potential novel targets and off-target effects is necessary to refine its therapeutic index and predict both efficacy and toxicity.
This compound (B1672043) is known to potently inhibit a range of kinases critical for tumor progression. Preclinical studies have established its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ). nih.gov Additional targets include VEGFR-3, FMS-like tyrosine kinase-3 (FLT3), and the RET proto-oncogene. nih.gov One study also notes its activity against fibroblast growth factor receptor (FGFR). This multi-targeted profile underpins its broad anti-angiogenic and antitumor effects observed in xenograft models. aacrjournals.org
However, the full spectrum of its kinase inhibition and potential off-target binding remains to be elucidated. Future preclinical efforts should focus on unbiased, large-scale kinome profiling to identify previously unknown targets. Discovering novel therapeutic targets could expand its clinical application to new cancer types. Conversely, identifying off-target effects is paramount for understanding and predicting potential adverse events. This research will enable a more complete risk-benefit assessment and could guide the development of next-generation inhibitors with improved selectivity.
Table 1: Known Molecular Targets of this compound and Associated Inhibitory Concentrations
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| c-Kit | 2.3 ± 2.6 | nih.gov |
| VEGFR2 | 4.7 ± 2.9 | nih.gov |
| PDGFRβ | 6.6 ± 1.1 | nih.gov |
| VEGFR-3 | Not Specified | nih.gov |
| FLT3 | Not Specified | nih.gov |
| RET | Not Specified | nih.gov |
| FGFR | Not Specified |
Deeper Understanding of Intrinsic and Acquired Resistance Mechanisms
As with other targeted therapies, a significant clinical challenge is the development of drug resistance. Future preclinical research must prioritize the identification of mechanisms underlying both intrinsic (pre-existing) and acquired resistance to this compound.
While specific preclinical studies on this compound resistance are limited, research on other TKIs provides a roadmap for investigation. nih.gov Potential mechanisms of acquired resistance that require exploration include:
Secondary Mutations: The development of mutations in the kinase domains of target receptors (e.g., VEGFR2, c-Kit) that prevent this compound from binding effectively.
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that bypass the need for the inhibited receptors, thereby restoring downstream signals for proliferation and survival. youtube.com Examples could include the activation of other receptor tyrosine kinases like MET or EGFR. youtube.com
Histological Transformation: Lineage changes in tumor cells, such as the transformation from adenocarcinoma to small cell carcinoma, which may render the cancer less dependent on the pathways targeted by this compound. youtube.com
Future studies should involve the generation of this compound-resistant cancer cell lines and patient-derived xenograft models. These models would be invaluable for genomic and proteomic analyses to uncover the specific genetic and signaling alterations that drive resistance. Understanding these pathways is the first step toward developing strategies to overcome or delay the onset of resistance.
Exploration of Predictive Preclinical Biomarkers for Response and Resistance
To optimize patient selection and personalize treatment, the identification of robust predictive biomarkers is essential. Preclinical research is needed to discover biomarkers that can predict which tumors will respond to this compound and which are likely to be resistant.
Clinical studies combining this compound with immunotherapy have explored biomarkers such as PD-L1 expression and tumor mutational burden (TMB), showing trends toward better outcomes in patients with higher levels. nih.gov Furthermore, a clinical trial was designed for patients with intrahepatic cholangiocarcinoma harboring FGFR2 genetic aberrations, suggesting that FGFR2 status could be a key predictive biomarker for this compound efficacy.
A key future direction is the preclinical screening for novel biomarkers of response to this compound as a single agent. This can be achieved by screening large panels of characterized cancer cell lines and correlating their sensitivity to this compound with their molecular profiles (genomic, transcriptomic, and proteomic data). Such an approach could identify novel gene mutations, expression signatures, or protein levels that predict sensitivity or intrinsic resistance. These candidate biomarkers can then be validated in patient-derived preclinical models before being advanced into clinical trials.
Development of Novel Preclinical Combination Strategies and Rationale
Combining this compound with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical studies are crucial for identifying synergistic combinations and establishing the scientific rationale for their use.
Preclinical research has already demonstrated that this compound can significantly enhance the efficacy of conventional chemotherapies, including oxaliplatin (B1677828) and 5-fluorouracil (B62378), in xenograft models. aacrjournals.org The rationale for these combinations is based on the dual attack on tumor cells directly with chemotherapy and on their blood supply via this compound's anti-angiogenic effects.
More recently, the focus has shifted to combinations with immunotherapy. The rationale for combining anti-angiogenic agents like this compound with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) is compelling. nih.gov this compound can help normalize the tumor vasculature, which alleviates hypoxia and improves the infiltration of immune cells into the tumor. researchgate.net This modulation of the tumor microenvironment can make "cold" tumors, which are non-responsive to immunotherapy, into "hot" tumors that are susceptible to immune attack. This synergy has been explored in clinical trials with the anti-PD-1 antibody Camrelizumab. nih.gov Future preclinical work should continue to explore novel combinations with other targeted agents, radiotherapy, and different classes of immunotherapies to expand the therapeutic potential of this compound.
Investigating this compound's Role in Modulating the Tumor Microenvironment Beyond Angiogenesis
While this compound's anti-angiogenic properties are a cornerstone of its mechanism, its effects on the broader tumor microenvironment (TME) are a critical area for future preclinical investigation. The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix that plays a key role in tumor progression and therapy resistance. nih.gov
Emerging preclinical evidence suggests that this compound's impact extends beyond blood vessels. In a murine lung cancer model, the addition of this compound to radioimmunotherapy was shown to convert an immunosuppressive TME into an immunostimulatory one. This was characterized by:
Increased infiltration of cytotoxic CD8+ T cells.
Promotion of pro-inflammatory M1-type tumor-associated macrophages.
A reduction in the number of immunosuppressive myeloid-derived suppressor cells.
These findings indicate that this compound can actively remodel the immune landscape within the tumor. Future preclinical studies should further dissect these immunomodulatory effects. Investigating how this compound affects other TME components, such as cancer-associated fibroblasts and the extracellular matrix, could reveal new mechanisms of action and provide a stronger rationale for its use in combination with immunotherapies.
Advanced Metabolic Characterization and Drug-Drug Interaction Research
A thorough understanding of a drug's metabolism is fundamental to optimizing its clinical use and ensuring safety. Preclinical and clinical metabolic studies of this compound have provided a solid foundation, but further research is warranted to fully characterize its metabolic fate and potential for drug-drug interactions (DDIs).
Studies in cancer patients have shown that this compound is extensively metabolized. The primary cytochrome P450 (CYP) enzymes responsible for its clearance are CYP3A4/5 and CYP1A1/2. Key metabolic pathways include oxidative deamination (leading to metabolite M1), N-desethylation (M3), and oxidative defluorination (M7), among others.
A significant finding from in vitro studies is the bioactivation of this compound by CYP1A1/2. This process leads to the formation of a reactive quinone-imine species, which has been linked to potential hepatotoxicity. This finding has direct clinical implications, as it suggests that DDIs could alter both the efficacy and safety of this compound. Specifically, co-administration with strong inhibitors or inducers of CYP1A1/2 could suppress or potentiate its liver toxicity, respectively.
Future preclinical research should focus on:
A more detailed characterization of all metabolites and their pharmacological activity.
In-depth investigation of the role of drug transporters in this compound's absorption, distribution, and excretion.
Systematic screening for DDIs with commonly co-administered drugs, particularly those that are substrates, inhibitors, or inducers of CYP3A4 and CYP1A2. This will provide crucial information for guiding clinical practice and preventing adverse events.
Q & A
Q. What are the primary molecular targets of famitinib, and how do these relate to its antitumor activity?
this compound primarily inhibits VEGFR2, PDGFR, and c-Kit tyrosine kinases, which are critical for angiogenesis and tumor microenvironment modulation. To validate target engagement, researchers should use kinase activity assays (e.g., ELISA-based phosphorylation inhibition tests) and correlate results with in vivo tumor growth suppression in xenograft models. Flow cytometry or immunohistochemistry can quantify microvessel density changes post-treatment .
Q. How should pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed to assess this compound’s bioavailability and target inhibition?
- PK Design : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations in preclinical models or clinical trials. Sampling intervals should align with this compound’s half-life (e.g., 0, 2, 4, 8, 24 hrs post-dose).
- PD Design : Monitor biomarkers like VEGF-A, soluble VEGFR2, or phosphorylated PDGFR-β in serum. Dose-response curves and time-course analyses are essential to establish exposure-efficacy relationships .
Q. What preclinical models are most suitable for evaluating this compound’s efficacy in triple-negative breast cancer (TNBC)?
Patient-derived xenograft (PDX) models of TNBC with high VEGFR2/PDGFR expression are optimal. Include control arms with anti-PD-1 agents (e.g., camrelizumab) to study synergistic effects, as seen in Phase II trials. Tumor volume measurements and histopathological analysis of necrosis/apoptosis rates are critical endpoints .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy data across different cancer subtypes?
- Methodology : Conduct meta-analyses of existing trials (e.g., gastric vs. TNBC studies) using random-effects models to account for heterogeneity. Stratify results by biomarkers (e.g., VEGFR2 expression levels) and validate findings in vitro using CRISPR-edited cell lines with modulated target expression .
- Statistical Tools : Apply Cox regression for survival analyses and ANOVA for inter-group variability assessment .
Q. What experimental strategies optimize this compound combination therapies to mitigate resistance mechanisms?
- Hypothesis-Driven Approach : Test combinations with immune checkpoint inhibitors (e.g., camrelizumab) in syngeneic models to assess tumor-infiltrating lymphocyte (TIL) changes. Use RNA-seq to identify resistance-associated pathways (e.g., MET amplification).
- Dose Optimization : Employ response surface methodology (RSM) to determine synergistic drug ratios while minimizing toxicity .
Q. How should clinical trials integrate biomarker-driven patient stratification for this compound studies?
- Biomarker Selection : Prioritize candidates from omics datasets (e.g., proteomics of pretreatment biopsies). Validate using multiplex immunohistochemistry (e.g., VEGFR2+CD31+ endothelial cells).
- Trial Design : Implement adaptive umbrella trials with biomarker-defined cohorts. Use Simon’s two-stage design to terminate non-responsive arms early .
Methodological Guidelines
Q. What statistical considerations are critical when analyzing this compound’s progression-free survival (PFS) data?
- Survival Analysis : Kaplan-Meier curves with log-rank tests for univariate comparisons.
- Multivariate Adjustments : Include covariates like baseline VEGF levels or prior therapy using Cox proportional hazards models.
- Handling Missing Data : Apply multiple imputation or sensitivity analyses to assess bias .
Q. How can researchers ensure reproducibility in this compound’s preclinical efficacy studies?
- Protocol Standardization : Adopt ARRIVE guidelines for animal studies. Document dosing schedules, tumor measurement techniques, and blinding procedures.
- Data Transparency : Share raw datasets (e.g., tumor volumes, biomarker levels) in public repositories like Figshare or Zenodo .
Q. What ethical and regulatory frameworks govern this compound trials involving human subjects?
- Compliance : Follow ICH GCP guidelines for trial registration (ClinicalTrials.gov ), informed consent, and adverse event reporting.
- Ethical Review : Obtain approval from institutional review boards (IRBs) with explicit documentation of risk-benefit assessments .
Data Interpretation and Reporting
Q. How should conflicting results between preclinical and clinical this compound studies be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
